molecular formula C13H17BrN2O3 B11783463 2-(2-((2-Bromophenoxy)methyl)morpholino)acetamide

2-(2-((2-Bromophenoxy)methyl)morpholino)acetamide

Katalognummer: B11783463
Molekulargewicht: 329.19 g/mol
InChI-Schlüssel: UKEJGEJEUYMQBN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-((2-Bromophenoxy)methyl)morpholino)acetamide is a chemical compound with the molecular formula C13H17BrN2O3 and a molecular weight of 329.19 g/mol . This compound is characterized by the presence of a bromophenoxy group attached to a morpholinoacetamide structure. It is primarily used in research and development due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 2-(2-((2-Bromophenoxy)methyl)morpholino)acetamide involves several steps. One common method includes the reaction of 2-bromophenol with formaldehyde to form 2-(2-bromophenoxy)methanol. This intermediate is then reacted with morpholine to produce 2-(2-((2-bromophenoxy)methyl)morpholino)ethanol. Finally, the ethanol derivative is converted to the acetamide through a reaction with acetic anhydride .

Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

2-(2-((2-Bromophenoxy)methyl)morpholino)acetamide undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2-(2-((2-Bromophenoxy)methyl)morpholino)acetamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(2-((2-Bromophenoxy)methyl)morpholino)acetamide involves its interaction with specific molecular targets. The bromophenoxy group is known to interact with certain enzymes, potentially inhibiting their activity. The morpholino group can enhance the compound’s solubility and bioavailability, making it more effective in biological systems .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 2-(2-((2-Bromophenoxy)methyl)morpholino)acetamide include:

The uniqueness of this compound lies in its specific bromophenoxy and morpholinoacetamide structure, which provides distinct chemical and biological properties.

Eigenschaften

Molekularformel

C13H17BrN2O3

Molekulargewicht

329.19 g/mol

IUPAC-Name

2-[2-[(2-bromophenoxy)methyl]morpholin-4-yl]acetamide

InChI

InChI=1S/C13H17BrN2O3/c14-11-3-1-2-4-12(11)19-9-10-7-16(5-6-18-10)8-13(15)17/h1-4,10H,5-9H2,(H2,15,17)

InChI-Schlüssel

UKEJGEJEUYMQBN-UHFFFAOYSA-N

Kanonische SMILES

C1COC(CN1CC(=O)N)COC2=CC=CC=C2Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.